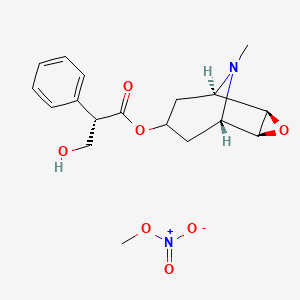

Methyl nitrate; scopolamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24N2O7 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

methyl nitrate;[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO4.CH3NO3/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-5-2(3)4/h2-6,11-16,19H,7-9H2,1H3;1H3/t11?,12-,13-,14+,15-,16+;/m1./s1 |

InChI Key |

SDHOXZGOZSBOPS-WYHSTMEOSA-N |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.CO[N+](=O)[O-] |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.CO[N+](=O)[O-] |

Origin of Product |

United States |

Methyl Nitrate: Advanced Chemical Research Perspectives

Synthetic Methodologies and Chemical Transformations

Laboratory and Industrial Synthesis Routes

Nitration Processes in Organic Synthesis

Methyl nitrate (B79036) (CH₃ONO₂) is primarily synthesized through the nitration of methanol (B129727). This process typically involves the reaction of methanol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid.

In a common laboratory and industrial method, a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), often in a 60:40 or similar ratio, is used. prepchem.com The sulfuric acid serves as a dehydrating agent, which enhances the reactivity of the nitric acid. The reaction is highly exothermic and requires careful temperature control, typically maintaining the temperature below 10°C to prevent runaway reactions and potential explosions. prepchem.com Methanol is added gradually to the pre-cooled acid mixture with vigorous stirring to ensure even heat distribution. Following the reaction, the crude methyl nitrate is separated and washed with water and a dilute sodium carbonate solution to neutralize any residual acid, which could otherwise catalyze violent decomposition. orgsyn.org Yields for this method are reported to be in the range of 72–81.5%. prepchem.com

An alternative nitration method involves the direct distillation of a mixture of methanol and nitric acid. wikipedia.org However, this procedure is considered extremely dangerous due to the high risk of explosion of methyl nitrate vapors and is generally not recommended. orgsyn.orgwikipedia.org Historical methods have also utilized urea (B33335) nitrate to moderate the activity of nitric acid, reportedly achieving high yields of up to 98.7%.

Alternative Preparation Pathways (e.g., utilizing Methyl Nitrite)

Alternative synthetic routes to methyl nitrate have been explored to circumvent the hazards associated with strong acid nitration. One such method involves the reaction of methyl iodide (CH₃I) with silver nitrate (AgNO₃), which produces methyl nitrate and silver iodide (AgI) as a precipitate. wikipedia.org This method avoids the use of strong, corrosive acids but can be more expensive due to the cost of silver nitrate.

The oxidation of methyl nitrite (B80452) (CH₃ONO) can also yield methyl nitrate. sciencemadness.org Methyl nitrite itself can be synthesized by reacting methanol with nitrous acid (HNO₂) or other nitrogen oxides. For instance, methyl nitrite can be prepared by the reaction of sodium nitrite, methanol, and hydrochloric acid. scirp.org The subsequent oxidation of methyl nitrite to methyl nitrate can be achieved using various oxidizing agents.

Comparison of Methyl Nitrate Synthesis Methods

| Method | Reagents | Key Conditions | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Mixed Acid Nitration | Methanol, H₂SO₄/HNO₃ | <10°C, vigorous stirring | 72–81.5% prepchem.com | Scalable for industrial production wikipedia.org | Highly exothermic, corrosive, explosion risk orgsyn.orgwikipedia.org |

| Distillation with Nitric Acid | Methanol, HNO₃ | Distillation | Not specified | Simple setup | Extremely dangerous, high explosion risk of vapors orgsyn.orgwikipedia.org |

| Urea Nitrate Method | Methanol, Urea Nitrate, HNO₃ | Reflux | 98.7% | Buffered reaction reduces side reactions | Considered largely obsolete |

| Silver Nitrate Method | Methyl Iodide, AgNO₃ | Room Temperature | ~85% | Avoids strong acids wikipedia.org | Costly reagents, silver iodide waste |

| Oxidation of Methyl Nitrite | Methyl Nitrite, Oxidizing Agent | Varies | Not specified | Alternative to direct nitration | Requires prior synthesis of unstable methyl nitrite |

Reaction Mechanisms and Kinetic Studies

Gas-Phase Reactions and Atmospheric Chemical Dynamics

Methyl nitrate plays a role in atmospheric chemistry as a sink and reservoir for nitrogen oxides (NOx). researchgate.net It can be formed in the atmosphere through the oxidation of hydrocarbons in the presence of NOx. rsc.org The primary removal pathways for methyl nitrate in the atmosphere are photolysis and reaction with hydroxyl (OH) radicals. doi.org

Hydroxyl Radical (OH) Initiated Reactions: Mechanistic Pathways and Rate Coefficient Determination

The gas-phase reaction of methyl nitrate with the hydroxyl radical (OH) is a key process determining its atmospheric lifetime. rsc.org The reaction primarily proceeds via hydrogen abstraction from the methyl group, forming a CH₂ONO₂ radical and a water molecule (H₂O). rsc.orgacs.org

OH + CH₃ONO₂ → CH₂ONO₂ + H₂O

The resulting CH₂ONO₂ radical is unstable and rapidly dissociates to produce formaldehyde (B43269) (HCHO) and nitrogen dioxide (NO₂). rsc.orgresearchgate.net

CH₂ONO₂ → HCHO + NO₂

Experimental determination of the rate coefficient for the OH + CH₃ONO₂ reaction has been the subject of several studies, with some discrepancies in early literature. rsc.org More recent and highly accurate measurements have been conducted using techniques like pulsed laser photolysis combined with pulsed laser-induced fluorescence (PLP-PLIF) to monitor OH radical concentration in real-time. rsc.orgrsc.org These studies provide a clearer understanding of the reaction kinetics.

Rate Coefficient Data for the Reaction OH + CH₃ONO₂

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |

|---|---|---|---|

| 296 ± 2 | (2.32 ± 0.12) × 10⁻¹⁴ | PLP-PLIF | rsc.org |

| 298 | (1.68 ± 0.45) × 10⁻¹³ (for H-atom reaction) | PLP-PLIF | rsc.orgrsc.org |

| 223–343 | k(T) = 7.5 × 10⁻¹³ exp[(-1034 ± 40)/T] | PLP-PLIF | rsc.org |

Note: The rate coefficient for the H-atom reaction is included for comparative purposes as it was derived in the same study.

The temperature dependence of the rate coefficient is crucial for accurately modeling the atmospheric lifetime of methyl nitrate. rsc.org The data helps to resolve previous literature differences and provides a more constrained value for use in atmospheric chemistry models. rsc.orgacs.org

Chlorine Atom (Cl) Reactions: Hydrogen Abstraction Channels and Temperature-Dependent Rate Coefficients

The reaction between the chlorine atom (Cl) and methyl nitrate (CH₃ONO₂) is a significant process, particularly in atmospheric chemistry where chlorine can act as a key oxidant. nih.gov Research has explored various potential reaction channels, including:

Hydrogen Abstraction: Cl + CH₃ONO₂ → HCl + CH₂ONO₂

Other Pathways: Reactions leading to CH₃OCl + NO₂, CH₃Cl + NO₃, and CH₃O + ClNO₂. nih.gov

Table 1: Calculated Energetics for the Cl + CH₃ONO₂ Reaction

| Reaction Channel | Reaction Barrier (ΔE(‡)₀K) (kcal/mol) | Reaction Enthalpy (ΔH(RX)₂₉₈K) (kcal/mol) | Reference |

|---|---|---|---|

| HCl + CH₂ONO₂ (H-abstraction) | 0.61 | -2.30 | nih.gov |

| Other Channels | More Positive | - | nih.gov |

Formation and Decomposition Reactions: Potential Energy Surfaces, Transition States, and Conical Intersections

The formation and decomposition of methyl nitrate are governed by complex potential energy surfaces (PES), featuring various minima, transition states, and conical intersections. acs.orgnih.govacs.org These reactions are central to understanding its role in atmospheric and combustion chemistry.

Computational studies using high-level theories like second-order multiconfigurational perturbation theory (CASPT2) and density functional theory (DFT) have mapped these surfaces. acs.orgacs.orgresearchgate.net A key finding is that the decomposition of methyl nitrate into radicals, specifically CH₃O• + NO₂, occurs without an extra exit barrier on the electronic ground state, meaning the reverse recombination reaction is barrierless. acs.org

However, the lowest energy decomposition channel for methyl nitrate is not radical formation but the elimination of formaldehyde (CH₂O) and nitrous acid (HONO). acs.orgelectronicsandbooks.com This pathway proceeds through a specific transition state (Ts1) and is energetically more favorable than the dissociation into CH₃O• and NO₂ radicals. acs.org

The study of the PES is complicated by the interaction between different electronic states. Conical intersections, which are points of degeneracy between electronic states, play a crucial role in the photochemistry and nonadiabatic dynamics of methyl nitrate. acs.orgrsc.orgaip.org For example, a conical intersection between the S₁ and S₀ states has been identified along the nitro-nitrite isomerization coordinate. aip.org Another intersection is critical in the dissociation mechanisms of trans-methylperoxy nitrite. acs.org

Intramolecular Rearrangements and Isomerization Pathways

The isomerization of methyl nitrate (CH₃ONO₂) to its less stable isomer, methylperoxy nitrite (CH₃OONO), is a critical reaction that has been a subject of theoretical debate. Early studies using density functional theory (DFT) suggested a direct rearrangement pathway. However, more advanced multiconfigurational methods (CASPT2 and CAS-SCF) have revealed a different, two-step mechanism. acs.orgnih.govresearchgate.net

This mechanism involves the coupling of the ground electronic state with the first excited state and proceeds as follows:

Dissociation: CH₃ONO₂ → CH₃O• + NO₂

Recombination: CH₃O• + NO₂ → CH₃OONO

This finding highlights that single-determinant methods like DFT can provide an incorrect depiction of this particular reaction mechanism due to the multireference character of the electronic structure. acs.orgnih.gov The mechanism explains the conversion of less reactive alkyl peroxy radicals into more reactive alkoxy radicals in the atmosphere. nih.govacs.org The trans-perp conformer of methylperoxy nitrite is the one that can isomerize to methyl nitrate. electronicsandbooks.com

As mentioned previously, the decomposition of methyl nitrate is not limited to the cleavage of the O-N bond to form radicals. A competing and, in fact, lower-energy pathway is the unimolecular elimination of formaldehyde (CH₂O) and nitrous acid (HONO). acs.orgelectronicsandbooks.com

CH₃ONO₂ → CH₂O + HONO

This reaction path is calculated to have a lower energy barrier than the dissociation into methoxy (B1213986) (CH₃O•) and nitrogen dioxide (NO₂) radicals. acs.org The existence of this channel explains experimental observations where formaldehyde is detected at very low pressures during the reaction of CH₃O with NO₂. acs.org The transition state for this elimination reaction involves the migration of a hydrogen atom from the methyl group to an oxygen atom of the nitrate group. acs.orgelectronicsandbooks.com

Catalytic Systems and Reaction Engineering

In industrial applications, particularly in processes like the carbonylation of methanol to produce dimethyl oxalate, methyl nitrite (CH₃ONO) is used as a catalytic agent. The regeneration of methyl nitrite from the resulting nitric oxide (NO) is a crucial step for process efficiency and sustainability. google.comresearchgate.net

This regeneration is typically achieved by reacting nitric oxide and methanol in the presence of oxygen. google.com The process can be carried out in various reactor types, including bubble column reactors and trickle-bed reactors. researchgate.net

Table 2: Optimized Conditions for Methyl Nitrite Regeneration

| Reactor Type | Key Parameters | Achieved Yield/Conversion | Reference |

|---|---|---|---|

| Bubble Reactor | Temp: 293-308 K; Methanol: 40-80 wt.%; NO:O₂ mole ratio: 6 | 88.5% MN Yield | researchgate.net |

| Trickle-Bed Reactor | Temp: 50–80°C; Pressure: 0.5–1.5 MPa; Catalyst: Ni-Fe-Ti on activated carbon | >85% Conversion Efficiency |

One patented method describes a regeneration reactor where recycled gas containing nitric oxide is split into two streams. google.com One stream enters the bottom of the reactor, while the other, mixed with supplemental oxygen, enters a higher section. Fresh methanol is sprayed from the top. This configuration, sometimes involving a reboiler and a packed catalyst bed, aims to optimize the reaction conditions, control side reactions, and achieve a high regeneration rate, thus lowering operating costs. google.com

Theoretical and Computational Chemistry of Methyl Nitrate

The study of methyl nitrate through theoretical and computational methods provides profound insights into its electronic structure, stability, and reactivity. These approaches are critical for understanding the fundamental chemical and physical properties of this energetic compound.

Quantum Mechanical Investigations of Molecular Structure and Energetics

Quantum mechanical calculations have been instrumental in determining the precise structural and energetic parameters of methyl nitrate, which are often challenging to measure experimentally with high accuracy.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical data, have been extensively used to predict the molecular characteristics of methyl nitrate. Various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with different basis sets, have been employed to determine its equilibrium geometry. aip.org These calculations consistently show that methyl nitrate possesses a planar heavy-atom skeleton (C-O-N-O). aip.org

Comparisons between different computational methods and experimental data reveal the accuracy of these theoretical models. For instance, calculations at the MP2/6-311g(d,p) and B3LYP/6-311g(d,p) levels of theory predict bond lengths and angles that are within 0.4% and 0.5% of experimental values, respectively. aip.org Microwave spectroscopy experiments have determined the detailed structure, which is in good agreement with these computational findings. aip.org

The dipole moment of methyl nitrate has also been a subject of both experimental and theoretical investigation. Stark effect measurements from microwave spectroscopy yield a total dipole moment of 3.08 D. aip.org Computational chemistry databases list an experimental value of 3.081 D. rsc.org Theoretical calculations provide values that are in close agreement with these experimental results. rsc.org

Theoretical calculations have also been used to predict the vibrational frequencies of methyl nitrate. rsc.org Quantum-chemical calculations using the B3LYP density functional theory method have been shown to be in good agreement with experimental data, particularly for low-frequency vibrations which are sensitive to the molecule's spatial structure. rsc.org

Table 1: Comparison of Calculated and Experimental Structural Parameters for Methyl Nitrate

| Parameter | HF/6-31g(d) | MP2/6-311g(d,p) | B3LYP/6-311g(d,p) | Experimental aip.org |

|---|---|---|---|---|

| Bond Lengths (Å) | ||||

| C-O' | 1.419 | 1.432 | 1.430 | 1.437 |

| N-O' | 1.481 | 1.401 | 1.417 | 1.402 |

| N-O (cis) | 1.181 | 1.222 | 1.206 | 1.205 |

| N-O (trans) | 1.179 | 1.221 | 1.204 | 1.208 |

| Bond Angles (degrees) | ||||

| ∠CO'N | 113.5 | 112.9 | 113.1 | 112.72 |

| ∠O'NO (cis) | 118.0 | 118.1 | 118.1 | 118.10 |

| ∠O'NO (trans) | 111.9 | 112.3 | 112.3 | 112.38 |

Data sourced from reference aip.org, which compares various levels of theory with experimental data from reference aip.org.

The proton affinity (PA) of methyl nitrate, a measure of its gas-phase basicity, has been determined through both computational and experimental methods. Computational studies at the Gaussian 2(MP2) level of ab initio theory have evaluated the protonation sites. aip.orgaip.org These calculations indicate that the methoxy oxygen is the most basic site, with a calculated proton affinity ranging from 728 to 738 kJ mol⁻¹. aip.orgaip.org Protonation at the terminal oxygen atoms is less favorable. aip.orgaip.org

State-of-the-art ab initio quantum mechanical methods have calculated the proton affinity of methyl nitrate to be 176.9 ± 5 kcal/mol, which is in excellent agreement with the experimental value of 176 kcal/mol. rsc.org Interestingly, these studies have shown that the proton affinity of methyl nitrate is less than that of nitric acid. rsc.orgacs.org This counterintuitive finding has been supported by direct experimental measurements, which determined the difference in proton affinity between nitric acid and methyl nitrate to be 4.0 ± 1.2 kcal mol⁻¹. acs.org

Table 2: Calculated Proton Affinities for Different Protonation Sites of Methyl Nitrate

| Protonation Site | Calculated Proton Affinity (kJ mol⁻¹) |

|---|---|

| Methoxy Oxygen | 728-738 |

| Terminal Oxygen (syn-syn rotamer) | 725 |

| Terminal Oxygen (anti-syn rotamer) | 722 |

| Terminal Oxygen (syn-anti rotamer) | 712 |

Photochemistry and Dissociation Dynamics

The interaction of methyl nitrate with ultraviolet light initiates complex photochemical processes, leading to its dissociation. Theoretical studies are crucial for mapping the intricate excited-state reaction pathways.

The photodissociation of methyl nitrate following UV excitation has been investigated using high-level theoretical methods, such as the multistate second-order multiconfigurational perturbation theory (MS-CASPT2). rsc.orgrsc.org These studies have elucidated the complex reaction mechanisms that depend on the excitation wavelength.

Upon excitation at 193 nm, theoretical calculations show three primary reaction pathways:

A "slow channel" that proceeds via the S₄ surface, leading to the formation of CH₃O and NO₂, which can further dissociate to CH₃O + NO + O. rsc.orgrsc.org

A "fast channel" originating from the S₃ state, which also yields CH₃O + NO₂. rsc.orgrsc.org

A channel leading to the extrusion of an oxygen atom, forming methyl nitrite (CH₃ONO) and an oxygen atom (O), also originating from the S₃ state. rsc.orgrsc.org

On-the-fly trajectory surface hopping simulations initiated from the S₃ state have shown that the two main dissociation channels are the formation of CH₃O + NO₂ and CH₃O + NO + O. aip.org The theoretical description of these processes is challenging due to the involvement of several coupled electronic states. aip.org

Conical intersections, which are points of degeneracy between electronic potential energy surfaces, act as efficient funnels for ultrafast, non-radiative decay and play a central role in the photochemistry of methyl nitrate. aip.orgnih.govcore.ac.uk

Computational Approaches for Reaction Rate Coefficients

Theoretical chemistry provides indispensable tools for understanding the reaction kinetics of methyl nitrate, particularly in atmospheric contexts. By modeling reaction pathways and calculating rate coefficients, researchers can predict the compound's behavior and impact.

Variational Transition State Theory (VTST) Applications

Variational Transition State Theory (VTST) is a powerful computational method for calculating reaction rate coefficients, especially for gas-phase reactions. umn.edu It refines conventional transition state theory by locating the transition state at the point of minimum flux along the reaction path, which provides a more accurate upper bound for the rate constant.

In the study of methyl nitrate, VTST has been crucial for analyzing its atmospherically significant reactions, such as those with hydroxyl radicals (OH) and chlorine atoms (Cl). nih.govnih.gov A primary degradation pathway for methyl nitrate in the atmosphere is hydrogen abstraction by these radicals. nih.govresearchgate.net Theoretical studies have identified that the major reaction channel for methyl nitrate with OH radicals is the abstraction of a hydrogen atom to produce H₂O and the CH₂ONO₂ radical. nih.govacs.org

Researchers employ various levels of VTST, including Canonical Variational Theory (CVT) and Improved Canonical Variational Theory (ICVT), often incorporating corrections for quantum mechanical tunneling. nih.govacs.org Tunneling, particularly small-curvature tunneling (SCT), is significant in these reactions, especially at the lower temperatures found in the troposphere. nih.govacs.org For the reaction with OH radicals, pathways via three different transition states were identified for the H-abstraction channel, and rate coefficients were calculated using VTST with tunneling. nih.govresearchgate.net These theoretical calculations help to resolve discrepancies between different sets of experimental data, favoring lower experimental values for the rate coefficients in the 200-400 K temperature range. nih.govresearchgate.netacs.org

Table 1: VTST Applications in Methyl Nitrate Reactions

| Reactant | Major Reaction Channel | Computational Level | Key Findings | Citations |

|---|---|---|---|---|

| OH Radical | H-abstraction (H₂O + CH₂ONO₂) | UCCSD(T*)-F12/CBS//M06-2X/6-31+G** with VTST/SCT | The H-abstraction channel is dominant; other channels have high reaction barriers (>24 kcal mol⁻¹). Theoretical rates support lower experimental values. | nih.govresearchgate.netacs.orgsoton.ac.uk |

| Cl Atom | H-abstraction (HCl + CH₂ONO₂) | UCCSD(T*)-F12/CBS//M06-2X/6-31+G** with VTST/SCT | The reaction barrier for H-abstraction is low (0.61 kcal mol⁻¹). This is the major channel, with others being insignificant in the 200-400 K range. | nih.gov |

Comparative Analysis of Density Functional Theory (DFT) and Multiconfigurational Methods for Reaction Mechanisms

The study of methyl nitrate's formation and decomposition mechanisms often involves complex potential energy surfaces and electronic states, necessitating a careful choice of computational methods. Both Density Functional Theory (DFT) and multiconfigurational methods like the complete active space self-consistent field (CASSCF) and second-order multiconfigurational perturbation theory (CASPT2) are employed, but they can yield different results for the same reaction. researchgate.netacs.orgnih.gov

A key area of discrepancy is in the description of dissociation and isomerization reactions. For instance, in studying the atmospheric reactions of methyl nitrate, CASPT2 predicts that dissociation reactions into radicals occur without any extra exit energy barrier. acs.orgnih.govacs.org In contrast, DFT methods have been found to incorrectly predict transition states for the dissociation of related species like cis- and trans-methylperoxy nitrite into CH₃O and NO₂. researchgate.netacs.orgnih.gov

Furthermore, multiconfigurational methods (CASPT2/CAS-SCF) indicate that the isomerization of methyl nitrate (CH₃ONO₂) to methylperoxy nitrite (CH₃OONO) proceeds via a two-step mechanism involving dissociation and recombination:

CH₃ONO₂ → CH₃O + NO₂

CH₃O + NO₂ → CH₃OONO acs.orgnih.gov

This is attributed to the coupling of the ground electronic state with the first excited state. acs.orgnih.gov DFT methods, which are based on a single-determinantal wave function, fail to correctly describe this process, leading to an inaccurate picture of the reaction mechanism. researchgate.netacs.orgnih.gov Similarly, in studying the photodissociation of methyl nitrate, multistate CASPT2 (MS-CASPT2) is required to accurately model the involvement of multiple electronic states and conical intersections that govern the reaction pathways. rsc.org These findings underscore the limitations of single-reference methods like DFT for reactions where multireference character is significant. nih.govresearchgate.net

Table 2: Comparison of DFT and Multiconfigurational Methods for Methyl Nitrate Mechanisms

| Reaction Mechanism | DFT Prediction | Multiconfigurational (CASPT2/CASSCF) Prediction | Reason for Discrepancy | Citations |

|---|---|---|---|---|

| Isomerization of CH₃ONO₂ to CH₃OONO | Predicts a direct isomerization path. | Predicts a two-step mechanism via dissociation into CH₃O + NO₂ and subsequent recombination. | DFT's single-determinant nature fails to account for the coupling of ground and excited electronic states. | researchgate.netacs.orgnih.govacs.org |

| Dissociation of related peroxynitrites | Finds transition states with an exit energy barrier. | Predicts dissociation into radicals occurs without an extra exit energy barrier. | Incorrect description of the potential energy surface by DFT for bond-breaking processes. | acs.orgnih.govacs.org |

| Photodissociation | Inadequate for describing excited state dynamics. | MS-CASPT2 is necessary to model reaction paths on multiple potential energy surfaces and conical intersections. | Photodissociation inherently involves multiple electronic states, requiring a multireference approach. | rsc.org |

Advanced Analytical Methodologies for Methyl Nitrate Detection

Accurate detection and quantification of methyl nitrate in various matrices, from treated water to the atmosphere, require highly sensitive and selective analytical techniques. Chromatographic methods, particularly when coupled with advanced detection systems, are at the forefront of this research.

Chromatographic Techniques and Hyphenated Systems

A novel and highly sensitive method has been developed for the determination of methyl nitrate in water, particularly in the context of potable water reuse facilities where small, neutral molecules can pass through reverse osmosis membranes. nih.gov This technique is based on High-Performance Liquid Chromatography (HPLC) combined with online photochemical conversion and luminol (B1675438) chemiluminescence (CL) detection. nih.govresearchgate.net

In this system, the sample is first injected into the HPLC for separation. nih.gov Post-column, the eluent containing methyl nitrate is passed through a photochemical reactor where it is irradiated with UV light. nih.govutm.mx A study utilizing a 222-nm excimer lamp found that this irradiation converts methyl nitrate into peroxynitrite with a maximum efficiency of 6.5%. nih.gov The generated peroxynitrite then reacts with a luminol solution, producing chemiluminescence that is measured by a detector. nih.govresearchgate.net

This method offers exceptional sensitivity and a wide linear range. The calibration curve is linear between 1.0 × 10⁻⁹ and 1.0 × 10⁻⁷ M, and the limit of detection is as low as 0.3 nM (0.03 μg/L) with a 200 μL injection volume. nih.gov This approach has been successfully applied to measure methyl nitrate concentrations in reclaimed wastewater, demonstrating its utility for monitoring treatment byproducts. nih.gov

Table 3: Parameters for HPLC-Photochemical-Chemiluminescence Detection of Methyl Nitrate

| Parameter | Description | Value/Setting | Citations |

|---|---|---|---|

| Analytical Technique | HPLC with Post-Column Derivatization | Online Photochemical Conversion and Chemiluminescence Detection | nih.gov |

| Photochemical Reactor | UV Lamp for Conversion | 222-nm excimer lamp | nih.gov |

| Conversion Product | Product of Methyl Nitrate Photolysis | Peroxynitrite (ONOO⁻) | nih.gov |

| Conversion Efficiency | Maximum achieved efficiency | 6.5% | nih.gov |

| Detection Reagent | Chemiluminescence Reagent | Luminol | nih.gov |

| Linear Range | Concentration range for calibration | 1.0 × 10⁻⁹ – 1.0 × 10⁻⁷ M | nih.gov |

| Limit of Detection (LOD) | Lowest detectable concentration | 0.3 nM (0.03 μg/L) | nih.gov |

| Sample Injection Volume | Volume of sample analyzed | 200 µL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the separation, identification, and quantification of volatile and semivolatile organic compounds, including methyl nitrate, in the atmosphere. copernicus.orgscispace.comgdut.edu.cn Its combination of the superior separation capability of GC with the identification power of MS makes it ideal for analyzing complex atmospheric samples. scispace.commdpi.com

For atmospheric trace analysis of alkyl nitrates, samples are often collected by drawing air through adsorbent materials or into flasks, followed by pre-concentration to enhance sensitivity. copernicus.orgscispace.com Cryogenic pre-concentration is a common method that allows high vapor pressure compounds to be trapped effectively. scispace.com The analysis is typically performed using a capillary column, such as an HP-5MS, to separate the target species before they enter the mass spectrometer. mdpi.com Helium is commonly used as the carrier gas. gdut.edu.cnmdpi.com

The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, identifies methyl nitrate and other organic nitrates based on their characteristic mass spectra and fragment ions under electron ionization (EI). mdpi.comresearchgate.net Key fragment ions used for identifying organic nitrates include [NO₂]⁺ (m/z 46) and [CH₂NO₃]⁺ (m/z 76). mdpi.com Due to the lack of authentic standards for many complex alkyl nitrates, quantification often relies on surrogate standards, such as 1-pentyl nitrate or 3-methyl butyl nitrate. mdpi.comresearchgate.net GC-MS has been used to measure methyl nitrate in a variety of atmospheric environments, from urban areas to remote Antarctic locations, providing crucial data for global chemistry transport models. copernicus.orgmdpi.com

Table 4: Typical GC-MS System Configuration for Atmospheric Methyl Nitrate Analysis

| Component | Description | Typical Specification | Citations |

|---|---|---|---|

| Chromatograph | Gas Chromatograph System | Agilent 7890B or similar | mdpi.com |

| Column | Capillary Column | HP-5MS (30 m × 0.25 mm; 0.25 µm) | gdut.edu.cnmdpi.com |

| Carrier Gas | Inert Gas for Mobile Phase | Helium | gdut.edu.cnmdpi.com |

| Detector | Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) Mass Analyzer | copernicus.orgscispace.com |

| Ionization Source | Method for Ionizing Analytes | Electron Ionization (EI) | mdpi.com |

| Identification | Characteristic Mass Fragments | [NO₂]⁺ (m/z 46), [CH₂NO₃]⁺ (m/z 76) | mdpi.com |

| Quantification | Standard for Calibration | Surrogate standards (e.g., 1-pentyl nitrate) | mdpi.com |

| Sample Preparation | Pre-analysis step | Cryogenic pre-concentration | scispace.com |

Spectroscopic and Electrochemical Approaches for Related Nitrate Species

The detection and quantification of nitrate species, including methyl nitrate, are crucial in various fields, from environmental monitoring to industrial process control. Researchers have developed a range of spectroscopic and electrochemical methods to achieve sensitive and selective analysis. These techniques are often adapted for the specific challenges posed by different sample matrices.

Spectrophotometric and Spectrofluorometric Methodologies

Spectrophotometric methods are widely employed for nitrate determination. A common approach involves the nitration of aromatic compounds, such as salicylic (B10762653) acid, in a highly acidic medium. The resulting nitroaromatic product exhibits strong absorbance at a specific wavelength (e.g., 410 nm) in a basic solution, which is directly proportional to the nitrate concentration. sydney.edu.au This method has been successfully applied to the analysis of plant and soil extracts. sydney.edu.au Another technique utilizes the enzymatic reduction of nitrate to nitrite by nitrate reductase, followed by the spectrophotometric measurement of the oxidation of NADPH during this conversion. nih.gov This enzymatic assay has proven effective for quantifying nitrate in biological samples like human urine and serum. nih.gov

For enhanced sensitivity, spectrofluorometric methods have been developed. One such method is based on the quenching of the native fluorescence of a reagent like murexide (B42330) by nitrite in an acidic medium. researchgate.net To determine nitrate concentrations, a preliminary reduction step is necessary to convert nitrate to nitrite. researchgate.nettarjomefa.com This approach has been successfully used for the analysis of trace amounts of nitrate and nitrite in various environmental samples, including water and soil. researchgate.net

The following table summarizes key aspects of these methodologies:

| Methodology | Principle | Typical Application | Key Advantages |

| Spectrophotometry (Salicylic Acid) | Nitration of salicylic acid to form a colored complex. sydney.edu.au | Plant and soil extracts. sydney.edu.au | Rapid and straightforward. sydney.edu.au |

| Spectrophotometry (Enzymatic) | Oxidation of NADPH during the enzymatic reduction of nitrate. nih.gov | Biological fluids (urine, serum). nih.gov | High specificity for nitrate. nih.gov |

| Spectrofluorometry (Murexide Quenching) | Fluorescence quenching of murexide by nitrite (after nitrate reduction). researchgate.net | Environmental water and soil samples. researchgate.net | High sensitivity for trace analysis. researchgate.net |

Advanced Electrochemical Sensing for Nitrate Detection

Electrochemical sensors offer a powerful alternative for the rapid and on-site detection of nitrate. rsc.org These sensors are advantageous due to their high sensitivity, portability, and relatively low cost. nih.gov Various electrochemical techniques are employed, including voltammetry, amperometry, and potentiometry. mdpi.com

A common strategy in voltammetric sensors involves the use of a modified electrode to catalyze the reduction of nitrate. nih.govrsc.org For instance, copper-modified electrodes have shown excellent catalytic activity for nitrate reduction, enabling sensitive detection in a wide range of concentrations. nih.gov The modification of electrodes with nanomaterials, such as copper nanowires or graphene-based nanocomposites, can further enhance the sensor's performance by increasing the electroactive surface area and catalytic efficiency. rsc.org

Different voltammetric techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are often used to improve the signal-to-noise ratio and achieve lower detection limits. nih.govmdpi.com DPV, in particular, is well-suited for field-deployable sensors due to its short processing time and cost-effectiveness. mdpi.com

Recent advancements have focused on developing robust and stable electrode materials, such as boron-doped diamond (BDD) electrodes, which can be modified with catalytic metals like copper. nih.gov These sensors exhibit high stability and a wide linear detection range, making them suitable for monitoring nitrate in various water samples. nih.gov

Below is a table highlighting different electrochemical sensing approaches:

| Sensor Type | Electrode Modification | Detection Technique | Limit of Detection (LOD) | Reference |

| Paper-based sensor | Gold nanoparticles (AuNPs) and Selenium particles (SePs) on carbon paper | Differential Pulse Voltammetry (DPV) | 8.6 μM | mdpi.com |

| Boron-Doped Diamond (BDD) Electrode | Copper (Cu) modification | Amperometry | 0.065 mg/L | nih.gov |

| Carbon Fiber Micro-disc Electrode | Not specified | Square-Wave Voltammetry (SWV) | Not specified in abstract | rsc.org |

| Hydrodynamic Amperometric Electrode | Bimetallic layers (Copper and Silver) | Amperometry | 0.59 μM | rsc.org |

Methodological Challenges in Complex Environmental and Process Matrices

The accurate determination of nitrate species like methyl nitrate in real-world samples is often complicated by the presence of interfering substances within the sample matrix. mdpi.comresearchgate.net These matrix effects can lead to inaccurate measurements and pose significant analytical challenges.

In environmental samples such as natural waters, dissolved organic matter, suspended solids, and other ionic species can interfere with both spectroscopic and electrochemical detection methods. mdpi.com For instance, in UV-absorbance-based optical methods, turbidity can cause light scattering, and dissolved components can absorb at the same wavelength as nitrate, leading to erroneous results. mdpi.com Similarly, in electrochemical sensing, impurities in the sample can foul the electrode surface, reducing its sensitivity and lifespan. mdpi.com Biofouling, the accumulation of microorganisms on the sensor surface, is another major challenge for long-term, in-situ monitoring. mdpi.com

In industrial process streams, the chemical environment can be even more complex and harsh. The presence of other organic and inorganic compounds can lead to significant interference. For example, in the analysis of atmospheric samples, other nitrogen-containing compounds like peroxyacetyl nitrate (PAN) can thermally decompose and interfere with the measurement of nitrogen dioxide, a common proxy for nitrate. copernicus.org The synthesis of methyl nitrate itself can result in impurities such as nitric acid, which need to be removed to avoid interference in subsequent analyses. rsc.org

To overcome these challenges, various strategies are employed. These include sample pretreatment steps like filtration and dilution, the use of selective reagents and catalysts, and the development of advanced analytical techniques with improved selectivity. tarjomefa.comresearchgate.net For instance, in spectrophotometric methods, the reduction of nitrate to nitrite is a common step, but it requires careful control to avoid interference from other reducible species. tarjomefa.com In electrochemical methods, the modification of electrode surfaces with selective materials can help to minimize the impact of interfering ions. rsc.org

The following table outlines some of the key challenges and potential mitigation strategies:

| Matrix Type | Key Interferents | Analytical Challenge | Mitigation Strategies |

| Environmental Waters | Dissolved organic matter, suspended solids, other ions. mdpi.com | Optical interference (scattering, absorption), electrode fouling, biofouling. mdpi.com | Sample filtration, use of specific wavelengths, electrode surface modification, anti-fouling coatings. mdpi.com |

| Atmospheric Samples | Other nitrogen oxides (e.g., PAN), nitrous acid. copernicus.org | Thermal decomposition of interferents leading to false positives. copernicus.org | Selective photolytic conversion, careful temperature control, use of specific catalysts. copernicus.org |

| Industrial Process Samples | Residual acids, other organic compounds. rsc.org | Catalysis of side reactions, direct interference with detection signal. rsc.org | Sample purification (e.g., passing through nylon tubing to remove acids), use of highly selective analytical methods. rsc.org |

Scopolamine: Advanced Chemical and Biosynthetic Research

Biosynthetic Pathways and Enzymology

The biosynthesis of scopolamine (B1681570), a medicinally significant tropane (B1204802) alkaloid, is a complex process originating from amino acid precursors. This pathway is orchestrated by a series of specific enzymatic reactions primarily occurring in the roots of producing plants, such as those in the Solanaceae family. pnas.orgfrontiersin.org

Tropane Alkaloid Biosynthesis from Precursors

The foundational steps of tropane alkaloid synthesis involve the conversion of the amino acid L-ornithine into the core tropane ring structure.

The biosynthetic journey to scopolamine begins with the amino acid L-ornithine. nih.gov The initial critical step is the decarboxylation of L-ornithine, which removes a carboxyl group to yield putrescine (1,4-diaminobutane). researchgate.netmdpi.com Putrescine can also be synthesized from L-arginine through a different series of enzymatic reactions, but the ornithine pathway is a direct route in tropane alkaloid synthesis. nih.govresearchgate.net

Following its formation, putrescine undergoes a crucial methylation reaction. This step, which involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM), converts putrescine into N-methylputrescine. nih.gov The N-methylation of putrescine is considered the first committed and often rate-limiting step that diverts the precursor from primary metabolism (like polyamine synthesis) specifically toward the tropane alkaloid pathway. nih.govresearchgate.netnih.gov

The conversion of L-ornithine to N-methylputrescine is catalyzed by a sequence of specific enzymes.

Ornithine Decarboxylase (ODC): This enzyme (EC 4.1.1.17) is responsible for the initial decarboxylation of L-ornithine to form putrescine. researchgate.netmdpi.com ODC is a key enzyme as it controls the flow of ornithine into the pathway for polyamines and putrescine-derived alkaloids. mdpi.com Its activity is often highest during active root growth. nih.gov

Putrescine N-Methyltransferase (PMT): This enzyme (EC 2.1.1.53) catalyzes the methylation of putrescine to yield N-methylputrescine. researchgate.netnih.gov PMT is a pivotal enzyme because it marks the entry point into the specialized tropane alkaloid biosynthetic pathway. nih.govnih.gov Its expression is highly correlated with the production of tropane alkaloids. researchgate.net

N-Methylputrescine Oxidase (MPO): This copper-containing diamine oxidase catalyzes the oxidative deamination of N-methylputrescine to produce 4-methylaminobutanal. nih.govresearchgate.net This intermediate product is unstable and proceeds to the next step in the pathway. nih.gov

| Enzyme | EC Number | Substrate | Product | Function |

|---|---|---|---|---|

| Ornithine Decarboxylase (ODC) | 4.1.1.17 | L-Ornithine | Putrescine | Catalyzes the decarboxylation of L-ornithine. researchgate.netmdpi.com |

| Putrescine N-Methyltransferase (PMT) | 2.1.1.53 | Putrescine | N-Methylputrescine | Catalyzes the first committed step in tropane alkaloid biosynthesis. researchgate.netnih.gov |

| N-Methylputrescine Oxidase (MPO) | 1.4.3.6 | N-Methylputrescine | 4-Methylaminobutanal | Catalyzes the oxidative deamination of N-methylputrescine. nih.govresearchgate.net |

Following the initial enzymatic steps, a series of key intermediate molecules are formed, leading to the characteristic bicyclic tropane ring.

N-Methyl-Δ¹-pyrrolinium Cation: The 4-methylaminobutanal produced by MPO undergoes spontaneous intramolecular cyclization via a Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation. nih.govnih.gov This cation is a central branch-point metabolite, serving as a precursor for both tropane alkaloids and other alkaloids like nicotine. pnas.orgnih.gov

Hygrine (B30402): The involvement of hygrine in the main pathway to tropinone (B130398) has been a subject of study. It can be formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with an acetate-derived unit like acetoacetic acid. pnas.orgresearchgate.net However, its direct role as an obligatory intermediate is not definitively established in all producing species. pnas.org

Tropinone: The formation of tropinone, the first intermediate with the defining 8-azabicyclo[3.2.1]octane core of tropane alkaloids, is a complex process. d-nb.info Recent research has identified a unique pathway involving a type III polyketide synthase, designated as PYRROLIDINE KETIDE SYNTHASE (PYKS). d-nb.infonih.gov This enzyme uses the N-methyl-Δ¹-pyrrolinium cation directly as a starter substrate and catalyzes two rounds of condensation with malonyl-CoA to produce 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. d-nb.info This intermediate is then acted upon by a cytochrome P450 enzyme (CYP82M3), which catalyzes its oxidation and cyclization to form tropinone. d-nb.info

Plant Metabolic Engineering and Alkaloid Production

Metabolic engineering offers a powerful tool to enhance the production of valuable secondary metabolites like scopolamine in plants. nih.govnih.gov By manipulating the expression of key genes in the biosynthetic pathway, it is possible to increase the yield of the desired alkaloid. researchgate.net

A primary target for genetic engineering in the scopolamine pathway is the enzyme hyoscyamine-6β-hydroxylase (H6H). nih.gov

Hyoscyamine-6β-hydroxylase (H6H): This bifunctional enzyme (EC 1.14.11.11) catalyzes the final two steps in scopolamine biosynthesis. It first hydroxylates hyoscyamine (B1674123) to form 6β-hydroxyhyoscyamine and then performs an epoxidation reaction to convert this intermediate into scopolamine. pnas.orgnih.gov The activity of H6H is often correlated with the ratio of scopolamine to hyoscyamine in producing plants. nih.gov The enzyme is specifically localized in the pericycle of young roots, which is the primary site of scopolamine synthesis. researchgate.net

Overexpression of the h6h gene has proven to be a highly effective strategy for increasing scopolamine production. frontiersin.org

In one study, introducing the h6h gene into Atropa belladonna, a plant that typically accumulates high levels of hyoscyamine, resulted in transgenic root clones with up to a five-fold higher concentration of scopolamine compared to wild-type roots. nih.gov

Further research demonstrated that simultaneously overexpressing both pmt (the gene for the upstream rate-limiting enzyme) and h6h (the gene for the downstream enzyme) in Hyoscyamus niger hairy root cultures had a synergistic effect. This dual-gene approach led to a significant increase in metabolic flux through the pathway, resulting in scopolamine levels over nine times higher than in the wild type. nih.gov This suggests that combining the "push" from an early pathway enzyme (PMT) with the "pull" from a late-stage enzyme (H6H) is a particularly potent strategy for metabolic engineering. nih.gov

| Plant Species | Engineered Gene(s) | Effect on Alkaloid Content | Reference |

|---|---|---|---|

| Atropa belladonna | Overexpression of h6h | 5-fold increase in scopolamine concentration in transgenic root clones. | nih.gov |

| Hyoscyamus niger | Overexpression of h6h | Significant increase in scopolamine levels. | nih.gov |

| Hyoscyamus niger | Co-overexpression of pmt and h6h | Over 9-fold increase in scopolamine production compared to wild-type. | nih.gov |

| Scopolia parviflora | Overexpression of h6h | 3-fold increase in scopolamine in transgenic root cultures. | researchgate.net |

Biotechnological Approaches for Enhanced Scopolamine Yield in Plant Systems

The industrial production of scopolamine has historically relied on its extraction from plants of the Solanaceae family. antheia.bio However, the low concentrations of this alkaloid in wild-type plants have driven extensive research into biotechnological methods to enhance yields. researchgate.net Metabolic engineering has emerged as a powerful tool, targeting key enzymatic steps in the scopolamine biosynthetic pathway to overcome rate-limiting bottlenecks. jipb.netresearchgate.net

A primary strategy involves the overexpression of genes encoding crucial enzymes. nih.gov The enzyme putrescine N-methyltransferase (PMT) catalyzes the first committed step in tropane alkaloid biosynthesis, while hyoscyamine 6β-hydroxylase (H6H) is responsible for the conversion of hyoscyamine to scopolamine. nih.govresearchgate.net Research has shown that overexpressing the h6h gene can significantly increase the scopolamine-to-hyoscyamine ratio in transgenic plant cultures. nih.gov A notable study demonstrated that the simultaneous overexpression of both pmt and h6h genes in Atropa belladonna resulted in a 7.3-fold increase in scopolamine content in certain transgenic lines compared to controls. bohrium.com

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, have proven to be a particularly effective system for producing secondary metabolites synthesized in roots, such as scopolamine. nih.govnih.govfrontiersin.org These cultures are genetically stable and exhibit high growth rates. Overexpression of biosynthetic genes in hairy root cultures of various scopolamine-producing species has yielded promising results for increased production. nih.govmdpi.com

More recently, synthetic biology approaches have reconstructed the entire multi-enzyme scopolamine biosynthetic pathway in microbial hosts like yeast (Saccharomyces cerevisiae). nih.govantheia.bio While current yields from these microbial platforms are not yet commercially competitive, they represent a significant milestone towards developing controlled and scalable fermentation-based manufacturing processes, independent of agricultural constraints. antheia.bionih.gov These engineered yeast systems have achieved over 100-fold improvements in hyoscyamine production and 7-fold improvements in scopolamine production through optimization of metabolite transport and cofactor regeneration. pnas.orgnih.gov

Table 1: Selected Biotechnological Strategies for Enhanced Scopolamine Production

| Strategy | Organism/System | Key Gene(s) / Approach | Reported Outcome | Reference |

|---|---|---|---|---|

| Gene Overexpression | Atropa belladonna (Hairy Roots) | Overexpression of h6h | 100-fold increase in scopolamine in the best transgenic clone. | nih.gov |

| Gene Co-overexpression | Atropa belladonna (Transgenic Plants) | Simultaneous overexpression of pmt and h6h | Up to a 7.3-fold increase in scopolamine content. | bohrium.com |

| Synthetic Biology | Saccharomyces cerevisiae (Yeast) | Reconstruction of the complete biosynthetic pathway | 7-fold improvement in de novo scopolamine production. | nih.gov |

| Gene Overexpression | Hyoscyamus niger (Hairy Roots) | Simultaneous overexpression of pmt and h6h | Significantly higher levels of scopolamine compared to wild-type roots. | mdpi.com |

Chemical Synthesis and Structural Modifications

While extraction from natural sources and biotechnological production are major sources of scopolamine, chemical synthesis offers an alternative route that is crucial for producing derivatives and conducting structural investigations.

Despite these challenges, research continues to seek more efficient synthetic pathways. Modern strategies focus on reducing the number of steps and improving yields. For instance, Southwest Research Institute developed a novel, fully synthetic method using inexpensive starting materials that achieved a high yield in a short number of steps, designed for scalability. swri.org Other recent approaches have utilized methodologies such as rhodium-catalyzed [4+3] cycloaddition reactions and vinyl aziridine (B145994) rearrangements to construct the tropane core more efficiently. researchgate.netnih.govingentaconnect.com These advancements are vital for creating a stable supply chain independent of agricultural variables and for enabling the synthesis of novel analogs for pharmacological research. nih.govswri.org

Semisynthesis, starting from naturally derived scopolamine or a related precursor, is a common strategy for generating derivatives with modified properties. nih.gov

A key example of derivative generation is the N-butylation of scopolamine to produce N-butylscopolammonium bromide (also known as hyoscine butylbromide). nih.gov This modification involves the alkylation of the tertiary nitrogen atom in the tropane ring, converting it into a quaternary ammonium (B1175870) salt. nih.govnih.gov This structural change has a profound impact on the molecule's physiological distribution. Quaternary ammonium compounds are significantly more polar and less lipid-soluble than their tertiary amine precursors. As a result, N-butylscopolammonium bromide poorly crosses the blood-brain barrier (BBB). nih.gov This property is therapeutically important, as it localizes the drug's anticholinergic effects to the periphery, minimizing the central nervous system side effects associated with scopolamine. researchgate.net

Scopolamine belongs to the tropane alkaloid family and is structurally very closely related to atropine (B194438) and hyoscyamine. nih.govclevelandclinic.org All three share the same fundamental tropane skeleton esterified with tropic acid. researchgate.netresearchgate.net The key distinctions are:

Hyoscyamine: This is the pure, naturally occurring levorotatory (S)-enantiomer of the ester formed from tropine (B42219) and tropic acid. nih.gov

Atropine: This is the racemic mixture of (S)-hyoscyamine and (R)-hyoscyamine. researchgate.netnih.gov Racemization of the more biologically active hyoscyamine readily occurs during the extraction process. researchgate.net

Scopolamine (Hyoscine): This molecule differs from hyoscyamine and atropine by the presence of an epoxide ring across the C6 and C7 positions of the tropane core. nih.govnih.gov It is biosynthesized in plants from hyoscyamine. nih.gov

Table 2: Structural Comparison of Key Tropane Alkaloids

| Compound | Key Structural Feature | Stereochemistry of Tropic Acid Moiety |

|---|---|---|

| Hyoscyamine | Tropine base | Pure (S)-enantiomer |

| Atropine | Tropine base | Racemic mixture of (S) and (R)-enantiomers |

| Scopolamine | Scopine base (contains a 6,7-epoxide ring) | Pure (S)-enantiomer |

Stereochemistry is a critical aspect of scopolamine's structure and function. The molecule possesses multiple chiral centers, and its biological activity is highly stereoselective. nih.gov Naturally occurring scopolamine is the (-)-enantiomer, which is the pharmacologically active form. nih.gov

Semisynthetic Approaches and Derivative Generation

Receptor Interaction Mechanisms: A Molecular Perspective

Scopolamine, a tropane alkaloid, exerts its well-documented physiological and psychoactive effects primarily through its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). However, its pharmacological profile is complex, extending to non-cholinergic systems. This section provides a molecular-level examination of scopolamine's receptor interaction mechanisms, focusing on its antagonism of mAChRs and its cross-talk with other receptor systems.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Scopolamine functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). nih.gov This competitive inhibition forms the cornerstone of its mechanism of action, leading to a blockade of acetylcholine-mediated signaling in various tissues.

Scopolamine exhibits high affinity for all five muscarinic receptor subtypes, competitively binding to the same site as the endogenous ligand, acetylcholine. This prevents acetylcholine from binding and activating the receptor, thereby inhibiting downstream signaling. While scopolamine is considered non-selective, subtle differences in its binding affinity (Ki) for the different mAChR subtypes have been reported in various studies. These variations can contribute to the diverse physiological effects observed at different concentrations.

The binding affinity of scopolamine to muscarinic receptors is a critical determinant of its potency. Although specific Ki values can vary between different experimental conditions and tissue types, the data generally indicate a high affinity across all subtypes.

| mAChR Subtype | Binding Affinity (Ki) in nM (Approximate Range) | Primary Location |

|---|---|---|

| M1 | 1-3 | Central Nervous System (e.g., cortex, hippocampus), exocrine glands |

| M2 | 1-3 | Heart, smooth muscle, CNS |

| M3 | 1-3 | Smooth muscle, exocrine glands |

| M4 | 1-4 | Central Nervous System (e.g., striatum) |

| M5 | 1-5 | Central Nervous System (e.g., substantia nigra) |

Note: The Ki values are approximate and can vary based on the specific study and experimental methodology.

The five muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct downstream signaling cascades. M1, M3, and M5 receptors are primarily coupled to the Gq family of G-proteins, while M2 and M4 receptors are coupled to the Gi/o family. wikipedia.org Scopolamine's antagonism at these receptors blocks their respective signaling pathways.

Gq-Coupled Receptors (M1, M3, M5): Activation of these receptors normally stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). smpdb.ca By blocking these receptors, scopolamine inhibits this cascade, leading to a decrease in intracellular calcium mobilization and PKC activation.

Gi/o-Coupled Receptors (M2, M4): Activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This, in turn, reduces the activity of protein kinase A (PKA). nih.gov Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a reduction in neuronal excitability. Scopolamine's antagonism of M2 and M4 receptors prevents these inhibitory effects, thereby leading to a functional increase in adenylyl cyclase activity and a reduction in GIRK channel opening.

Scopolamine's ability to cross the blood-brain barrier allows it to significantly impact cholinergic transmission in various brain regions critical for cognitive function, including the hippocampus and prefrontal cortex. patsnap.com

In the hippocampus , a region vital for learning and memory, scopolamine's blockade of mAChRs has been shown to impair synaptic plasticity, a cellular mechanism underlying these cognitive processes. mdpi.com Studies have demonstrated that scopolamine can reduce the number of active neurons and decrease their firing rate in the CA1 region of the hippocampus. nih.gov Furthermore, it has been shown to impair the spatial information encoded by hippocampal place cells. nih.gov

In the prefrontal cortex , which is involved in executive functions and working memory, cholinergic inputs are crucial for optimal performance. Scopolamine administration has been shown to disrupt short-term memory processes in this region. selleckchem.com This disruption is thought to be mediated by the blockade of postsynaptic M1 receptors, which are abundant in the cortex and play a significant role in neuronal excitability and synaptic transmission. patsnap.com

Non-Cholinergic Receptor Interactions and Ligand Cross-Talk

While the primary mechanism of action of scopolamine is through muscarinic receptor antagonism, emerging research indicates that it can also interact with other neurotransmitter systems, leading to a more complex pharmacological profile.

There is evidence of significant cross-talk between the cholinergic and adrenergic systems, and scopolamine appears to play a role in this interplay. Research has shown that scopolamine's effects on memory can be influenced by the activity of adrenergic receptors in the hippocampus.

Specifically, studies have indicated an interaction between scopolamine and α-adrenergic receptors. For instance, the amnestic effects of scopolamine can be modulated by α1- and α2-adrenergic receptor agonists and antagonists. This suggests that the cognitive deficits induced by scopolamine are not solely due to cholinergic blockade but also involve an alteration in noradrenergic signaling within the hippocampus. The precise molecular mechanisms underlying this interaction are still under investigation but likely involve downstream signaling pathways that are common to both receptor systems or a direct interaction at the neuronal level.

Molecular Mechanisms Underlying Chemically-Induced Cognitive Effects (as a research tool)

Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is a pivotal tool in neuroscience research for inducing transient cognitive deficits, particularly in memory and attention. mdpi.comnih.gov Its utility as a "memory-loss model" stems from its ability to disrupt cholinergic neurotransmission, thereby mimicking certain cognitive impairments associated with neurological and psychiatric disorders. mdpi.comjmu.edu This allows for a controlled experimental framework to evaluate potential cognitive enhancers and neuroprotective agents. mdpi.com

The primary molecular mechanism of scopolamine's cognitive effects lies in its antagonism of muscarinic acetylcholine receptors (mAChRs). nih.govnih.gov These G protein-coupled receptors are widely distributed in the central nervous system and are crucial for various cognitive functions, including learning, memory, and attention. oup.comfrontiersin.org By blocking the action of the neurotransmitter acetylcholine (ACh) at these receptors, scopolamine disrupts the normal signaling pathways that underpin these cognitive processes. bu.edu

Research has demonstrated that scopolamine's detrimental effects are widespread across various memory domains, including immediate and delayed recall, working memory, and recognition memory. jmu.eduoup.com Studies in both humans and animal models have consistently shown that administration of scopolamine leads to impaired performance on a range of cognitive tasks. nih.govnih.gov For instance, positron emission tomography (PET) studies in non-human primates have revealed a direct correlation between the occupancy of mAChRs by scopolamine and the degree of cognitive impairment. nih.govnih.gov These studies have shown that significant occupancy of these receptors is necessary to produce observable cognitive deficits. nih.gov

Furthermore, scopolamine's impact extends beyond the cholinergic system. Research suggests it can indirectly affect other neurotransmitter systems, including the glutamatergic and dopaminergic systems, which are also involved in learning and memory. areeo.ac.ir For example, scopolamine has been shown to influence the glutamatergic system, which is critical for synaptic plasticity, a fundamental process for memory formation. areeo.ac.ir

The use of scopolamine as a research tool has been instrumental in elucidating the role of the cholinergic system in cognition and in the preclinical evaluation of drugs aimed at treating cognitive disorders like Alzheimer's disease. nih.govnih.gov The scopolamine-induced cognitive impairment model in animals provides a platform to investigate the neurobiological basis of memory deficits and to screen for potential therapeutic agents that can reverse these effects. mdpi.comresearchgate.net

Table 1: Effects of Scopolamine on Cognitive Tasks

| Cognitive Domain | Specific Task | Observed Effect of Scopolamine |

| Memory | Immediate Recall | Negative Impairment |

| Delayed Recall | Negative Impairment | |

| Digit Span | Negative Impairment | |

| Buschke Selective Reminding Task | Negative Impairment | |

| Recognition Memory | Negative Impairment | |

| Attention | Choice Reaction Time | Slower Reaction Time |

| Simple Reaction Time | Slower Reaction Time | |

| Rapid Visual Information Processing | Slower Reaction Time |

Advanced Analytical Methodologies for Scopolamine Detection

The accurate and sensitive detection of scopolamine and other related tropane alkaloids is crucial for various fields, including forensic toxicology, clinical diagnostics, and pharmaceutical quality control. Advanced analytical techniques have been developed to meet the demands of quantifying these compounds in complex biological and chemical matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Variants

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for the analysis of scopolamine and other tropane alkaloids. Its high sensitivity, selectivity, and ability to handle complex matrices make it the method of choice for many applications.

The development and validation of robust LC-MS/MS methods are essential to ensure the accuracy and reliability of analytical results. This process involves optimizing several key parameters, including the chromatographic separation conditions, mass spectrometric detection parameters, and sample preparation procedures.

For chromatographic separation, reversed-phase liquid chromatography is commonly employed, using columns such as C18 to separate scopolamine from other compounds in the sample. The mobile phase composition, typically a mixture of an aqueous solution (often containing a buffer and an organic modifier like formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is carefully optimized to achieve good peak shape and resolution.

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective technique involves monitoring specific precursor-to-product ion transitions for scopolamine, which provides a high degree of certainty in its identification and quantification, even at low concentrations. The selection of appropriate precursor and product ions, as well as the optimization of collision energy and other MS parameters, are critical steps in method development.

Sample preparation is another crucial aspect, as biological and other complex matrices can interfere with the analysis. Various extraction techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are used to isolate and concentrate scopolamine from the sample matrix, thereby removing potential interferences and improving the sensitivity of the method.

Method validation is performed according to established guidelines to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), and matrix effects.

A significant advantage of LC-MS/MS is its capability for the simultaneous quantification of multiple analytes in a single analytical run. This is particularly valuable for the analysis of tropane alkaloids, as plants often contain a mixture of these compounds. Methods have been developed to concurrently measure scopolamine along with other tropane alkaloids such as atropine, hyoscyamine, and anisodamine.

The development of such multi-analyte methods involves selecting unique MRM transitions for each target alkaloid to ensure that they can be distinguished from one another. The chromatographic conditions must also be optimized to separate the different alkaloids, although the high selectivity of MS/MS can often compensate for incomplete chromatographic resolution. The ability to quantify multiple tropane alkaloids simultaneously provides a more comprehensive understanding of the alkaloid profile in a given sample.

Electrophoretic Separation Techniques

Electrophoretic separation techniques offer an alternative to chromatography for the analysis of scopolamine and other alkaloids. These methods separate ions based on their electrophoretic mobility in an electric field.

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like alkaloids. In CE, the separation is performed in a narrow-bore fused-silica capillary filled with an electrolyte solution. When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their charge-to-size ratio, leading to their separation.

Contactless conductivity detection is a universal detection method that can be used in CE. It measures changes in the conductivity of the background electrolyte as analyte zones pass the detector. This detection method is advantageous because it does not require the analytes to have a chromophore or be electrochemically active, making it suitable for a wide range of compounds, including scopolamine.

The combination of the high separation efficiency of CE with the universality of contactless conductivity detection provides a powerful tool for the separation and detection of scopolamine and other alkaloids. This technique can be particularly useful for analyzing samples where the target analytes lack strong UV absorbance, which is a requirement for the more common UV detection method in CE.

Microchip Electrophoresis with Integrated Detection Systems

Microchip electrophoresis (ME) has emerged as a powerful analytical technique for the rapid and efficient separation and detection of scopolamine in various matrices. nih.gov This technology offers significant advantages, including high separation efficiency, low sample and reagent consumption, and the potential for integration of multiple analytical steps onto a single device. nih.govnih.gov

A notable application of this technology is the use of microchip electrophoresis devices with integrated capacitively coupled contactless conductivity detection (C4D). nih.gov This method has been successfully employed for the separation and quantification of scopolamine and its related compound, butylscopolamine. nih.gov In one such study, a separation was achieved in approximately 115 seconds with a resolution of 1.3. nih.gov The system demonstrated high separation efficiency, with theoretical plates ranging from 1.4 × 10⁵ to 1.5 × 10⁵ plates per meter. nih.gov

The ME-C4D system has proven effective for screening scopolamine in diverse samples, including adulterated beverages and urine. nih.govresearchgate.net The method exhibits satisfactory recovery values (95-114%) in samples such as cachaça, vodka, whiskey, beer, Coca-Cola, and grape juice, as well as in artificial urine samples (95-107%). nih.govresearchgate.net This underscores the technique's potential for forensic chemistry applications. nih.gov

The performance of the ME-C4D method for scopolamine detection is characterized by its sensitivity and repeatability. A detection limit of 1.1 μmol L⁻¹ has been achieved for scopolamine. nih.gov The method also shows good repeatability, with relative standard deviation (RSD) values for peak areas between 4.8% and 9.4% over forty-eight injections, and less than 3.3% for migration times. nih.gov Inter-day precision is also robust, with RSD values below 6.6% for peak areas and 2.2% for migration times over four days. nih.gov

The background electrolyte (BGE) composition is a critical parameter in achieving optimal separation. A running buffer composed of 40 mmol L⁻¹ butyric acid and 25 mmol L⁻¹ sodium hydroxide (B78521) (pH 5.0) has been effectively used. nih.gov The development of portable CE instruments with C4D further enhances the applicability of this technique for on-site analysis. nih.gov

Table 1: Performance Characteristics of ME-C4D for Scopolamine Analysis

| Parameter | Value |

|---|---|

| Separation Time | ~115 seconds |

| Resolution | 1.3 |

| Separation Efficiency | 1.4 × 10⁵ - 1.5 × 10⁵ theoretical plates m⁻¹ |

| Limit of Detection (LOD) | 1.1 μmol L⁻¹ |

| Repeatability (RSD, Peak Area) | 4.8% - 9.4% (48 injections) |

| Repeatability (RSD, Migration Time) | < 3.3% (48 injections) |

| Inter-day Precision (RSD, Peak Area) | < 6.6% (4 days) |

| Inter-day Precision (RSD, Migration Time) | < 2.2% (4 days) |

| Sample Recovery (Beverages) | 95% - 114% |

| Sample Recovery (Artificial Urine) | 95% - 107% |

This is a partial response. The remaining sections will be generated in subsequent steps.

Theoretical and Computational Chemistry of Scopolamine

Quantum Chemical Calculations of Molecular Structure and Vibrational Spectroscopy

Density Functional Theory (DFT) for Structural Conformation and Vibrational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.comspectroscopyonline.com It is widely employed to determine optimized molecular geometries and to predict vibrational spectra (Infrared and Raman). nih.govsphinxsai.com The process involves using a functional, such as the popular B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional, and a basis set (e.g., 6-311++G(d,p)) to solve for the lowest energy conformation of the molecule. spectroscopyonline.comnih.gov

For a molecule like scopolamine, a DFT analysis would begin with the optimization of its geometric structure to find the most stable three-dimensional conformation. als-journal.com Once the optimized geometry is achieved, a frequency calculation is performed. als-journal.com This calculation provides the theoretical vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms within the molecule. These computed frequencies can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. sphinxsai.com Often, the calculated frequencies are uniformly scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental results. nih.gov The analysis provides a detailed assignment for each vibrational mode, linking specific spectral peaks to the motions of particular functional groups within the scopolamine molecule. sphinxsai.com

Scaled Quantum Mechanical Force Field (SQMFF) Methodology for Force Constant Derivation

The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a computational technique used to refine the force constants derived from quantum chemical calculations, such as those performed using DFT. nih.gov A force field is a mathematical function that describes the potential energy of a system of atoms, and force constants quantify the stiffness of bonds and the rigidity of angles and dihedrals. nih.govarxiv.org

The derivation process begins with an ab initio calculation of the harmonic force field. sphinxsai.com However, these directly calculated force constants are often systematically overestimated. sphinxsai.com The SQMFF method addresses this by applying a set of empirical scaling factors to the calculated force field. These scaling factors are typically optimized for specific types of molecular structures or functional groups based on well-characterized smaller molecules. sphinxsai.com By scaling the quantum mechanical force constants, a more accurate force field is produced, which in turn leads to more precise predictions of vibrational frequencies that align better with experimental spectroscopic data. This refined force field is essential for conducting reliable molecular dynamics simulations, which can be used to study the dynamic behavior of molecules like scopolamine over time. nih.gov

Molecular Modeling of Receptor Binding Affinities and Selectivity Profiles

Molecular modeling techniques, particularly molecular docking, are instrumental in elucidating how scopolamine interacts with its biological targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org Scopolamine is well-known as a high-affinity, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), and it also interacts with other receptors, such as the 5-HT3 receptor. nih.govnih.gov

In silico docking studies have been used to model the interaction of scopolamine and its derivatives with various receptor subtypes. For example, a three-dimensional homology model of the human M3 muscarinic receptor was used to dock the antagonist N-methylscopolamine, a derivative of scopolamine. nih.gov Such studies help identify key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and affinity. nih.gov Similarly, the predicted binding mode of N-methylscopolamine at the human M2 muscarinic receptor highlights specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. researchgate.net

Beyond its primary targets, scopolamine's interaction with the 5-HT3 receptor has also been investigated. nih.gov While structurally similar to some 5-HT3 receptor antagonists, scopolamine exhibits a lower potency at this site. nih.gov Molecular docking has suggested that specific features of scopolamine's structure may alter its orientation within the 5-HT3 binding site, accounting for this reduced affinity compared to more established 5-HT3 antagonists. nih.gov These modeling studies provide critical insights into the molecular basis for the binding affinities and selectivity profiles of scopolamine, guiding the understanding of its pharmacological effects.

Below is a table summarizing the binding affinities of scopolamine and the related compound atropine at various receptors, as determined by experimental and computational methods.

| Compound | Receptor | Affinity Measurement | Value |

| Scopolamine | 5-HT3 | IC50 | 2.09 µM nih.gov |

| 5-HT3 | Ki (from [3H]granisetron) | 6.76 µM nih.gov | |

| 5-HT3 | Ki (from G-FL) | 4.90 µM nih.gov | |

| Atropine | 5-HT3 | IC50 | 1.74 µM nih.gov |

| 5-HT3 | Ki (from G-FL) | 7.94 µM nih.gov | |

| Granisetron | Muscarinic Receptors | Ki | 6.5 µM nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Comparative Theoretical Studies with Structurally Related Alkaloids (e.g., Atropine)